4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid pinacol ester
Description
4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid pinacol ester is a boronic ester derivative featuring a pyrazolo[1,5-a]pyridine core. This compound is structurally characterized by:
- A boronic acid pinacol ester group at position 6, enabling participation in Suzuki-Miyaura cross-coupling reactions .
- A bromo substituent at position 4, allowing further functionalization via halogen-based coupling or substitution.
- A methoxycarbonyl group at position 3, which modulates electronic properties and solubility .
Properties
IUPAC Name |
methyl 4-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BBrN2O4/c1-14(2)15(3,4)23-16(22-14)9-6-11(17)12-10(13(20)21-5)7-18-19(12)8-9/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQBVQVEUPIMEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=C(C=N3)C(=O)OC)C(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BBrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Cyclization
A common route to pyrazolo[1,5-a]pyridines involves cyclocondensation of aminopyridines with hydrazine derivatives. For example, 2-amino-5-bromopyridine reacts with hydrazine hydrate under acidic conditions to form the pyrazolo ring. However, this method often requires optimization to avoid side reactions.
Palladium-Catalyzed Cyclization
Recent advances use palladium catalysts to streamline cyclization. In a patent by, 2-amino-5-bromopyridine undergoes borylation with bis(pinacolato)diboron (1.1–1.5 eq) in 1,4-dioxane, catalyzed by Pd(dppf)Cl₂ (0.01–0.1 eq) and anhydrous potassium acetate (2.0–3.0 eq) at 80°C. This yields 2-aminopyridine-5-boronic acid pinacol ester (99% yield), which is subsequently cyclized with chloroacetaldehyde in ethanol under reflux to form imidazo[1,2-a]pyridine derivatives. Adapting this for pyrazolo rings may require substituting chloroacetaldehyde with a hydrazine derivative.
Bromination at Position 4
Electrophilic bromination is typically employed to introduce bromine at position 4. Using N-bromosuccinimide (NBS) in dichloromethane or chloroform at 40–70°C achieves regioselective bromination, directed by electron-donating groups. For instance, in, bromination of a pyrazole intermediate with NBS (1.1–1.5 eq) and benzoyl peroxide (0.2 g) in chloroform at 50°C yielded 85–90% brominated product.
Miyaura Borylation at Position 6
The boronic acid pinacol ester is introduced via Miyaura borylation, a palladium-catalyzed reaction between a bromide or triflate and bis(pinacolato)diboron. Key conditions include:
-
Catalyst : Pd(dppf)Cl₂ or Pd(OAc)₂ (0.01–0.1 eq).
-
Base : Anhydrous KOAc (2.0–3.0 eq).
In, reacting 2-aminopyridine-5-boronic acid pinacol ester with chloroacetaldehyde in ethanol yielded 60.8% of the boronic ester after purification via petroleum ether/MTBE pulping.
Integrated Synthetic Route and Optimization
Combining these steps, a plausible synthesis is:
-
Cyclization : React 2-amino-5-bromopyridine with hydrazine hydrate in ethanol under reflux to form pyrazolo[1,5-a]pyridine-4-bromo-3-carboxylic acid.
-
Esterification : Treat with methanol and H₂SO₄ to yield the 3-methoxycarbonyl derivative.
-
Borylation : Subject the 6-bromo intermediate to Miyaura borylation with Pd(dppf)Cl₂, bis(pinacolato)diboron, and KOAc in 1,4-dioxane at 80°C.
Table 1: Reaction Conditions and Yields
Challenges and Solutions
-
Regioselectivity : Bromination and borylation must be carefully controlled to avoid positional isomers. Using directing groups (e.g., amino or ester) enhances selectivity.
-
Purification : The boronic ester’s polarity complicates isolation. Patent recommends petroleum ether/MTBE pulping to remove impurities, achieving >95% purity.
-
Catalyst Cost : Pd catalysts are expensive. Reducing loading to 0.01 eq while maintaining yield is critical for scalability .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving boronic esters, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester moiety can be oxidized to form the corresponding boronic acid.
Substitution: The bromine atom in the pyrazolo[1,5-a]pyridine core can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Coupling Products: Formed through Suzuki–Miyaura coupling, resulting in biaryl or diaryl compounds.
Oxidized Products: Boronic acids formed from the oxidation of the boronic ester moiety.
Substituted Products: Various substituted pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
Boronic acids are widely recognized for their role in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds. The compound can serve as a versatile building block in the synthesis of complex organic molecules.
Table 1: Common Reactions Involving Boronic Acids
| Reaction Type | Description | Example Compound |
|---|---|---|
| Suzuki-Miyaura Coupling | Formation of biaryl compounds | 4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine derivatives |
| Sonogashira Reaction | Coupling with alkynes to form enynes | Functionalized pyrazoles |
| Negishi Coupling | Coupling with organozinc reagents | Alkylated pyrazole derivatives |
Synthesis of Pharmaceuticals
The compound is also explored for its potential in synthesizing pharmaceutical intermediates. Its unique pyrazolo structure allows for modifications that can lead to biologically active molecules.
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit promising anticancer properties. Studies have shown that compounds containing the pyrazolo ring can inhibit specific cancer cell lines.
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that certain pyrazolo derivatives exhibited cytotoxic effects against human cancer cell lines. The incorporation of boronic acid moieties enhanced the solubility and bioavailability of these compounds, making them suitable candidates for further development.
Targeting Kinases
Boronic acids are known to interact with various enzymes, particularly kinases involved in cancer pathways. The compound can be modified to selectively inhibit specific kinases, providing a targeted approach to cancer treatment.
Material Science
Polymer Chemistry
The compound's boronic acid functionality allows it to be used in the synthesis of polymers through boronate ester formation. This property is particularly useful in creating materials with tailored properties for applications in electronics and coatings.
Table 2: Applications in Material Science
| Application | Description | Example Use |
|---|---|---|
| Conductive Polymers | Used as a monomer to enhance electrical conductivity | Organic photovoltaics |
| Smart Materials | Formation of dynamic covalent bonds | Self-healing materials |
Mechanism of Action
The mechanism of action of 4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid pinacol ester primarily involves its reactivity in cross-coupling reactions. The boronic ester moiety facilitates the transfer of the organic group to the palladium catalyst, which then undergoes transmetalation and reductive elimination to form the desired carbon-carbon bond . The pyrazolo[1,5-a]pyridine core can interact with various biological targets, depending on the specific substitution pattern and functional groups present .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related boronic acid pinacol esters:
Key Observations :
- The bromo substituent in the target compound distinguishes it from simpler pyrazolo[1,5-a]pyridine boronic esters (e.g., CAS 1207557-48-9), enabling sequential functionalization .
- The methoxycarbonyl group enhances solubility in organic solvents compared to non-polar analogs and may stabilize the boronic ester via electron-withdrawing effects .
Reactivity in Cross-Coupling Reactions
Boronic acid pinacol esters are widely used in Suzuki-Miyaura couplings. The target compound’s reactivity is influenced by:
- Orthogonal Reactivity: The bromo substituent allows sequential reactions (e.g., Suzuki coupling followed by Buchwald-Hartwig amination), a feature absent in non-halogenated analogs like CAS 1207557-48-9 .
Comparison with Pyridine-Based Boronic Esters :
- 2-Aminopyridine-5-boronic acid pinacol ester (CAS 827614-64-2) exhibits enhanced coordination to transition metals due to the amino group, improving coupling efficiency in certain cases .
- The target compound’s pyrazolo[1,5-a]pyridine core may confer greater steric hindrance compared to pyridine derivatives, affecting reaction rates .
Biological Activity
4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid pinacol ester (CAS# 2379560-91-3) is a compound of interest due to its potential biological activities, particularly in cancer research. This article reviews its synthesis, biological properties, and the implications of its activity in various biological contexts.
The chemical formula for this compound is C15H18BBrN2O4, with a molecular weight of 381.0322 g/mol. It contains a boronic acid moiety, which is known for its versatility in biological applications, including drug development and molecular biology.
| Property | Value |
|---|---|
| CAS Number | 2379560-91-3 |
| Molecular Formula | C15H18BBrN2O4 |
| Molecular Weight | 381.0322 g/mol |
| Purity | Not specified |
Anticancer Properties
Recent studies have highlighted the anticancer potential of boronic acid derivatives, including those containing pyrazolo structures. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
-
Inhibition of Cancer Cell Growth :
- In vitro studies demonstrated that compounds similar to this compound exhibited significant inhibition of renal cancer and leukemia cell lines. For instance, dose-response analyses indicated potent inhibition with IC50 values in the low micromolar range .
- Flow cytometry results revealed that these compounds induce cell cycle arrest, particularly affecting the G1 phase, which is critical for cancer therapy .
-
Mechanism of Action :
- The mechanism appears to involve DNA damage response pathways, specifically through the upregulation of p-H2AX, a marker for DNA double-strand breaks .
- Additionally, suppression of the cyclin D/Rb oncogenic pathway was noted upon treatment with these compounds, further supporting their anticancer activity .
Selectivity and Efficacy
The selectivity of these compounds for specific kinases is crucial for their therapeutic potential. Research has shown that modifications to the pyrazolo core can enhance selectivity towards certain kinases involved in cancer progression:
| Compound | IC50 (μM) | Target Kinase |
|---|---|---|
| 4-Bromo-Pyrazolo | 0.304 | TRKA |
| HSD1791 | <0.1 | CLK1 |
Case Studies
Several case studies have reported on the efficacy of boronic acid derivatives in clinical settings:
- Study on TRK Inhibition : A recent study focused on pyrazolo derivatives showed that one compound significantly inhibited TRKA with an IC50 value of 56 nM, demonstrating its potential as a targeted therapy for cancers driven by TRK overexpression .
- Combination Therapies : Investigations into combination therapies involving boronic acid derivatives have shown enhanced efficacy when paired with existing chemotherapeutic agents, suggesting a synergistic effect that could improve patient outcomes in oncology settings.
Q & A
Basic: What are the recommended storage conditions for 4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid pinacol ester to ensure stability?
Answer:
This compound should be stored at 0–6°C under inert conditions (e.g., argon or nitrogen) to prevent hydrolysis of the boronic ester moiety and degradation of the bromine substituent. Moisture-sensitive boronic esters are prone to protodeboronation under ambient conditions, which can reduce coupling efficiency in subsequent reactions. Storage in sealed, desiccated vials with molecular sieves is advised .
Basic: What are the standard synthetic routes for preparing this compound?
Answer:
A typical synthesis involves:
Functionalization of the pyrazolo[1,5-a]pyridine core : Bromination at the 4-position using NBS (N-bromosuccinimide) in DMF or DCM under controlled temperature (0–25°C).
Methoxycarbonylation : Introduction of the 3-methoxycarbonyl group via palladium-catalyzed carbonylation with methanol and CO gas .
Boronic ester formation : Suzuki-Miyaura coupling precursors are generated by reacting the brominated intermediate with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF at 80–100°C .
Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic ester?
Answer:
Key optimization parameters include:
- Catalyst selection : Pd(dppf)Cl₂ (1–5 mol%) is preferred for sterically hindered substrates due to its robust activity, while Pd(PPh₃)₄ may suffice for simpler systems .
- Solvent system : Use mixed solvents (e.g., 1,4-dioxane:H₂O, 4:1 v/v) to enhance solubility and stabilize the transition state.
- Base choice : Cs₂CO₃ or K₃PO₄ (2–3 equiv.) improves coupling efficiency over weaker bases like Na₂CO₃, particularly for electron-deficient aryl bromides .
- Temperature and time : Reactions typically proceed at 80–110°C for 12–24 hours under inert atmosphere. Microwave-assisted protocols can reduce time to 1–2 hours .
Advanced: What analytical techniques are suitable for confirming the structure and purity of this compound?
Answer:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 8.2–8.5 ppm (pyridine protons), δ 1.3 ppm (pinacol methyl groups), and δ 3.9 ppm (methoxy group).
- ¹¹B NMR : A singlet near δ 30 ppm confirms intact boronic ester functionality.
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at m/z ~407).
- Elemental analysis : Carbon and boron content should align with theoretical values (±0.3%) to exclude hydrolysis byproducts .
Data Contradiction: How should researchers address discrepancies in reaction yields when varying coupling partners?
Answer:
Yield variations in cross-coupling often arise from:
- Electronic effects : Electron-deficient aryl halides (e.g., nitro-substituted partners) react faster but may form Pd-black if over-reduced. Use lower temperatures (60–80°C) and excess boronic ester (1.5 equiv.) .
- Steric hindrance : Bulky substrates (e.g., ortho-substituted aryl bromides) require larger ligands like XPhos. If yields drop below 40%, switch to Buchwald-Hartwig conditions .
- Byproduct analysis : Monitor for protodeboronation (via ¹H NMR δ 7.5–8.0 ppm) or homocoupling (HPLC retention time shifts). Repurify the boronic ester via silica gel chromatography (hexane/EtOAc) if necessary .
Advanced: What strategies mitigate boronic ester decomposition during long-term storage?
Answer:
- Lyophilization : Freeze-drying the compound under high vacuum (<0.1 mBar) removes residual moisture.
- Stabilizers : Add 1–2% w/w of 2,6-di-tert-butyl-4-methylphenol (BHT) to inhibit radical-mediated degradation.
- Quality control : Perform quarterly ¹H NMR checks to detect hydrolysis (disappearance of pinacol methyl peaks) .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
- Fragment-based drug discovery : The pyrazolo[1,5-a]pyridine core serves as a kinase inhibitor scaffold. The boronic ester enables late-stage diversification via Suzuki couplings to introduce aryl/heteroaryl groups at the 6-position.
- PROTAC development : The bromine atom allows for further functionalization (e.g., substitution with amine linkers) to target protein degradation .
Data Contradiction: How to resolve conflicting reports on regioselectivity in functionalization reactions?
Answer:
Regioselectivity issues often stem from:
- Competitive pathways : Bromination at the 4-position versus 6-position can occur if reaction temperatures exceed 25°C. Use low-temperature (-78°C) bromination with NBS and AIBN as an initiator .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the 4-position, while nonpolar solvents (e.g., toluene) may lead to side reactions. Confirm regiochemistry via NOESY NMR or X-ray crystallography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
